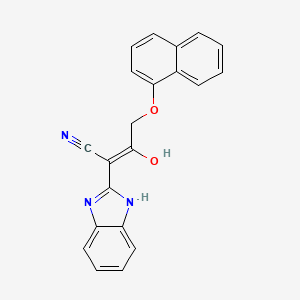![molecular formula C22H20BrN3O3 B15039258 N'-[(E)-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B15039258.png)
N'-[(E)-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes. This particular compound is characterized by its complex structure, which includes bromine, methoxy, and methylphenyl groups, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of the appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It is explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can then interact with biological molecules such as enzymes. The azomethine group (–NHN=CH–) in the compound plays a crucial role in its binding to metal ions and other molecular targets .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE lies in its specific combination of bromine, methoxy, and methylphenyl groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C22H20BrN3O3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[(E)-[2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20BrN3O3/c1-15-6-8-16(9-7-15)14-29-21-12-18(23)17(11-20(21)28-2)13-25-26-22(27)19-5-3-4-10-24-19/h3-13H,14H2,1-2H3,(H,26,27)/b25-13+ |
InChI Key |
DQSBOIMPOAIKBA-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)/C=N/NC(=O)C3=CC=CC=N3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=NNC(=O)C3=CC=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B15039177.png)
![(5E)-3-Ethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039182.png)
![N-(2-chloropyridin-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15039184.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039194.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039208.png)
![(5E)-5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B15039228.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15039240.png)
![5-Phenyl-2-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B15039247.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15039251.png)
![3-chloro-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15039259.png)
![2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B15039263.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B15039270.png)

![3-(2-ethoxyphenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039284.png)
